4-chloro-N-(2-methyl-3-nitrophenyl)butanamide
Overview
Description
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide is a complex organic molecule with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-methyl-3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: 4-amino-N-(2-methyl-3-nitrophenyl)butanamide.
Reduction: 4-chloro-N-(2-methyl-3-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methylphenyl)butanamide
- 4-chloro-N-(3-nitrophenyl)butanamide
- 4-chloro-N-(2-methyl-4-nitrophenyl)butanamide
Uniqueness
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide is unique due to the presence of both a nitro group and a chloro group on the aromatic ring, which imparts distinct chemical and biological properties.
Biological Activity
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- CAS Number : 133053-93-7
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the nitrophenyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival, thereby inhibiting their activity.
- Cell Cycle Arrest : It induces cell cycle arrest at various phases, particularly G1 and G2/M phases, which contributes to its antiproliferative effects.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study on Anticancer Effects
In a study examining the effects of this compound on breast cancer models, researchers found that treatment led to a significant reduction in tumor size in xenograft models. The study reported an approximate 50% decrease in tumor volume compared to control groups after four weeks of treatment.
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of the compound against multi-drug resistant strains. The findings indicated that it effectively inhibited growth at lower concentrations than commonly used antibiotics, suggesting a potential role as an alternative therapeutic agent.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-9(13-11(15)6-3-7-12)4-2-5-10(8)14(16)17/h2,4-5H,3,6-7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATGGYLVLCVYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253711 | |
Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-93-7 | |
Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133053-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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